molecular formula C9H7NS B1268817 3-(3-Thienyl)pyridine CAS No. 21308-81-6

3-(3-Thienyl)pyridine

Cat. No.: B1268817
CAS No.: 21308-81-6
M. Wt: 161.23 g/mol
InChI Key: FQCXYANVLWAPNK-UHFFFAOYSA-N
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Description

3-(3-Thienyl)pyridine is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties in Platinum Complexes

  • Synthesis and Luminescence: 3-(3-Thienyl)pyridine derivatives have been used in synthesizing luminescent platinum complexes. These complexes show significant photoluminescence and electronic absorption spectra, useful in various optical applications (Kozhevnikov et al., 2009).

Antiproliferative Activities

  • Cancer Research: Derivatives of this compound have shown antiproliferative activities. These compounds have been investigated for their potential against cancer cell lines, highlighting their relevance in medicinal chemistry and drug discovery (Haverkate et al., 2022).

Dyes and Pigments

  • Application as Disperse Dyes: this compound derivatives have been used to create dyes for polyester fibers. These dyes exhibit distinct spectral characteristics and fastness properties, important for textile and related industries (Ho, 2005).

Fluorescence Studies

  • Optical Sensing and Drug Delivery: Compounds based on this compound have been incorporated into lipid membranes and nanoliposomes for fluorescence studies. These studies are significant for understanding drug delivery systems and developing optical sensors (Carvalho et al., 2013).

Synthesis of Heterocyclic Compounds

  • Development of Novel Compounds: Research has been conducted on the synthesis of new heterocyclic compounds using this compound derivatives. These efforts contribute to expanding the range of chemicals available for various scientific applications (Lucas et al., 2015).

Organic Electronics

  • Organic Field-Effect Transistors (OFETs): Conjugated polymers based on this compound have been synthesized for use in OFET applications, demonstrating their potential in the field of organic electronics (Cao et al., 2012).

Electrochromism

  • Electrochromic Applications: this compound derivatives have been used to create metallopolymer films exhibiting electrochromism in UV/Vis and Near-IR regions. These applications are crucial for developing advanced materials in displays and sensors (Matsuse et al., 2012).

Safety and Hazards

Handling 3-(3-Thienyl)pyridine requires caution. It is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and avoid contact with skin, eyes, and clothing .

Future Directions

Research on pyridine derivatives, including 3-(3-Thienyl)pyridine, is ongoing. These compounds are of interest due to their potential pharmacological effects . Future research may focus on developing new synthesis methods, exploring their biological activities, and improving their safety profiles .

Properties

IUPAC Name

3-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCXYANVLWAPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344236
Record name 3-(3-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21308-81-6
Record name 3-(3-Thienyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a glass reaction vessel equipped with a cooling apparatus were added 0.015 mmol of bis(dicyclopentyl(2-methoxyphenyl)phosphine)dichloropalladium(II), 1.5 mmol of 3-bromopyridine, 2.25 mmol of 3-thiopheneboronic acid, 3.0 mmol of potassium phosphate and 4 mL of n-butanol. The resultant mixture was stirred with heating at 100° C. for 4 hours. The resultant reaction mixture was cooled down to room temperature, 20 mL of water was added, and the mixture was extracted with 20 mL of diethyl ether twice. The resultant organic layers were mixed, and dried over anhydrous magnesium sulfate, then, filtrated, to obtain a solution. This solution was concentrated, and purified by silica gel column chromatography, to obtain 3-(3-thienyl)-pyridine with a yield of 92%.
[Compound]
Name
bis(dicyclopentyl(2-methoxyphenyl)phosphine)dichloropalladium(II)
Quantity
0.015 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
2.25 mmol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.